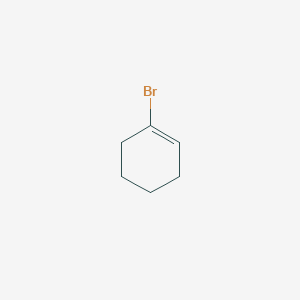

1-Bromo-1-cyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUMXSSCYUMVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334140 | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-08-8 | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-1-cyclohexene chemical and physical properties

An In-depth Technical Guide to 1-Bromo-1-cyclohexene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes a representative synthetic pathway.

Core Chemical and Physical Properties

This compound is a halogenated cycloalkene with the chemical formula C₆H₉Br.[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp²-hybridized carbons of that double bond.[1] This compound is classified as a vinylic halide, which significantly influences its chemical reactivity.[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data indicates it is a colorless to light yellow liquid under standard conditions.[3] For long-term storage, it should be kept in a dry, sealed container in a freezer at temperatures below -20°C.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₉Br | [1][4][5] |

| Molecular Weight | 161.04 g/mol | [1][4][5] |

| CAS Number | 2044-08-8 | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 165.2 ± 19.0 °C at 760 mmHg | [1] |

| ~155.42°C (estimate) | [3] | |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| 1.3901 g/cm³ | [3] | |

| Refractive Index | 1.5134 | [3] |

| LogP (Octanol/Water) | 2.839 (Crippen Calculated) | [6] |

| Water Solubility (logS) | -3.01 (Crippen Calculated) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR | The vinyl proton (H2), adjacent to the bromine atom, is the most deshielded, appearing at approximately 6.1 ppm as a triplet with a coupling constant of 4.0 Hz. Other proton signals appear as multiplets between 1.6 and 2.3 ppm. | [1] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [5][7] |

| Gas Chromatography | Retention index data is available. | [4][6] |

Chemical Reactivity and Transformations

The chemical behavior of this compound is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1]

-

Nucleophilic Substitution: As a vinylic halide, this compound is generally unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution reactions.[2] This is due to the high strength of the C-Br bond and the instability of the potential vinylic carbocation intermediate that would be formed in an Sₙ1 pathway.[2]

-

Elimination Reactions: Under treatment with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form the highly strained and reactive intermediate, 1,2-cyclohexadiene.[2]

-

Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to functionalize this compound, making it a useful intermediate in organic synthesis.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for the synthesis of vinyl bromides is through the elimination of HBr from a dibromide or the reaction of a ketone with a brominating agent. A general workflow for a hypothetical synthesis and subsequent characterization is presented below.

Hypothetical Synthesis of this compound from Cyclohexanone (B45756)

This protocol is a generalized procedure and may require optimization.

Materials:

-

Cyclohexanone

-

Phosphorus pentabromide (PBr₅) or another suitable brominating agent

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add cyclohexanone and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the brominating agent (e.g., PBr₅) portion-wise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.

Characterization Workflow

Caption: General workflow for the purification and characterization of this compound.

Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic pathway for this compound starting from cyclohexene (B86901). This pathway involves the bromination of cyclohexene to form trans-1,2-dibromocyclohexane, followed by an elimination reaction to yield the final product.

Caption: A two-step synthesis of this compound from cyclohexene.

References

- 1. This compound | 2044-08-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Bromocyclohex-1-ene | 2044-08-8 [chemicalbook.com]

- 4. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexene, 1-bromo- [webbook.nist.gov]

- 6. Cyclohexene, 1-bromo- (CAS 2044-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cyclohexene, 1-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Structural Elucidation of 1-Bromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-bromo-1-cyclohexene, a halogenated cycloalkene with the chemical formula C₆H₉Br and a molecular weight of 161.04 g/mol .[1][2] The document details the key spectroscopic data, experimental protocols for its synthesis and analysis, and visual representations of the underlying chemical principles.

Spectroscopic Data Summary

The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data derived from these methods are summarized below for clear comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy Data (Predicted)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Vinylic H | ~6.1 - 6.3 | Triplet | 1H |

| Allylic CH₂ | ~2.1 - 2.3 | Multiplet | 2H |

| Homoallylic CH₂ | ~1.6 - 1.8 | Multiplet | 2H |

| Homoallylic CH₂ | ~1.5 - 1.7 | Multiplet | 2H |

| Allylic CH₂ | ~2.0 - 2.2 | Multiplet | 2H |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. The vinylic proton is expected to be the most deshielded due to the electronegativity of the adjacent bromine atom and the sp² hybridization of the carbon.

¹³C NMR Spectroscopy Data (Predicted)

| Carbon | Chemical Shift (δ) ppm |

| C-Br | ~125 - 130 |

| C=C | ~120 - 125 |

| Allylic CH₂ | ~25 - 30 |

| Homoallylic CH₂ | ~22 - 27 |

| Homoallylic CH₂ | ~20 - 25 |

| Allylic CH₂ | ~28 - 33 |

Note: The sp² hybridized carbons of the double bond are significantly deshielded compared to the sp³ hybridized carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3020 - 3100 | Medium | C-H stretch | Vinylic C-H |

| 2830 - 2960 | Strong | C-H stretch | Aliphatic C-H |

| 1640 - 1660 | Medium | C=C stretch | Alkene |

| 500 - 600 | Strong | C-Br stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectrometry Data

| m/z | Interpretation |

| 160/162 | Molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. |

| 81 | [M - Br]⁺, loss of a bromine radical. |

| 79 | [C₆H₇]⁺, further fragmentation. |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dehydrobromination of 1,2-dibromocyclohexane (B1204518). This two-step process begins with the bromination of cyclohexene (B86901).

Step 1: Synthesis of 1,2-Dibromocyclohexane

This procedure is adapted from established methods for the bromination of alkenes.[3][4][5][6][7]

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Ice-salt bath

Procedure:

-

Dissolve cyclohexene in carbon tetrachloride in a round-bottom flask.

-

Cool the solution in an ice-salt bath to approximately 0-5 °C.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled cyclohexene solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Remove the solvent under reduced pressure to obtain crude 1,2-dibromocyclohexane.

Step 2: Dehydrobromination of 1,2-Dibromocyclohexane

This step involves the elimination of one equivalent of hydrogen bromide to form the desired product.

Materials:

-

1,2-dibromocyclohexane

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH).

-

Add the crude 1,2-dibromocyclohexane to the alcoholic KOH solution.

-

Reflux the mixture for a specified period to effect the elimination reaction.

-

After cooling, pour the reaction mixture into water and extract the organic layer with a suitable solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

Visualizations

Synthesis and Characterization Workflow

The overall workflow for the synthesis and structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and structural analysis of this compound.

Logical Relationship in Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer follows a logical pathway, with the initial ionization leading to characteristic fragment ions.

Caption: Key fragmentation steps for this compound in mass spectrometry.

References

- 1. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

- 2. Cyclohexene, 1-bromo- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 5. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]

- 6. homework.study.com [homework.study.com]

- 7. TRANS-1,2-DIBROMOCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1-Bromo-1-cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-1-cyclohexene (C₆H₉Br, Molecular Weight: 161.04 g/mol ).[1][2] The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables for clarity and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]

¹H NMR Data

The proton NMR spectrum shows distinct signals for the vinylic, allylic, and aliphatic protons. The vinylic proton at C2 is the most deshielded due to its proximity to the electronegative bromine atom and the double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound (Approximate)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~6.1 | Triplet (t) |

| H-3, H-6 (Allylic) | ~2.2 - 2.3 | Multiplet (m) |

| H-4, H-5 (Aliphatic) | ~1.6 - 1.8 | Multiplet (m) |

Note: Data is approximated based on typical values for similar structures and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Data

The carbon-13 NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The vinylic carbons (C-1 and C-2) are the most deshielded, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 125 - 135 | Vinylic (C-Br) |

| C-2 | 120 - 130 | Vinylic (C-H) |

| C-3 | 25 - 35 | Allylic (CH₂) |

| C-6 | 25 - 35 | Allylic (CH₂) |

| C-4 | 20 - 30 | Aliphatic (CH₂) |

| C-5 | 20 - 30 | Aliphatic (CH₂) |

Note: These are predicted chemical shift ranges based on typical values for vinylic and alkyl carbons.[4][5][6] Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | =C-H Stretch (sp² C-H) | Medium |

| 3000 - 2850 | -C-H Stretch (sp³ C-H) | Strong |

| ~1640 | C=C Stretch (Alkene) | Medium |

| ~1450 | -CH₂- Bend (Scissoring) | Medium |

| 800 - 600 | C-Br Stretch | Strong |

Note: These are expected absorption frequencies based on characteristic values for the functional groups present.[7][8][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[10] this compound exhibits a characteristic molecular ion peak cluster due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11]

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 162 / 160 | [C₆H₉Br]⁺˙ (M⁺˙) | Molecular ion peak cluster, showing the two bromine isotopes.[1][2] |

| 81 | [C₆H₉]⁺ | Loss of a bromine radical (·Br).[11][12] This is often the base peak.[2] |

| 79 | [C₆H₇]⁺ | Further fragmentation, likely loss of H₂ from the [C₆H₉]⁺ ion. |

| 53 | [C₄H₅]⁺ | Result of ring cleavage and rearrangement. |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data presented above.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the liquid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The solvent should completely dissolve the sample.

-

Using a Pasteur pipette with a small glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the final sample height in the tube is approximately 4-5 cm.[3][14]

-

Cap the NMR tube securely and wipe the outside clean.[3]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine, adjusting its depth with a gauge for consistent positioning in the magnet.[3]

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which sharpens the spectral lines.[3]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to optimize signal detection.[3]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and initiate the experiment.[3]

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

-

Protocol for FT-IR Spectroscopy (Neat Liquid Film)

-

Sample Preparation :

-

Obtain two clean, dry, and transparent infrared salt plates (e.g., NaCl or KBr) from a desiccator.[15]

-

Using a pipette, place one or two drops of pure ("neat") liquid this compound onto the face of one salt plate.[15][16]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[15][16]

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[15]

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.

-

Set the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[17]

-

Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[17]

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to the desiccator.[15][16]

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Ionization :

-

In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10][18]

-

This electron impact ejects a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).[10][19]

-

The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.[10][19]

-

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[19]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[19]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[19]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Cyclohexene, 1-bromo- [webbook.nist.gov]

- 2. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. research.reading.ac.uk [research.reading.ac.uk]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Bromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-1-cyclohexene. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable intermediate in organic synthesis. This document outlines predicted spectral data based on the analysis of related structures, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the molecular connectivity through a signaling pathway diagram.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy and by analogy with the known spectral data of cyclohexene (B86901) and its derivatives. The bromine substituent is expected to deshield the vinylic proton (H-2) and the vinylic carbon (C-1) significantly.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~6.2 | Triplet (t) | J(H2-H3) ≈ 4 Hz |

| H-3 | ~2.2 | Multiplet (m) | - |

| H-4 | ~1.7 | Multiplet (m) | - |

| H-5 | ~1.6 | Multiplet (m) | - |

| H-6 | ~2.5 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~125 |

| C-2 | ~130 |

| C-3 | ~28 |

| C-4 | ~22 |

| C-5 | ~25 |

| C-6 | ~35 |

Experimental Protocol for NMR Spectrum Acquisition

This section details the methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Solvent: CDCl₃

-

Temperature: 298 K

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm (centered around 5 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Receiver Gain: Optimized for the sample.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling during acquisition.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Molecular Connectivity

The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond connectivities of the protons in this compound, which give rise to the observed spin-spin coupling patterns in the ¹H NMR spectrum.

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key spectroscopic features of 1-Bromo-1-cyclohexene as determined by infrared (IR) spectroscopy. This compound is a vinyl halide, a class of compounds that are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. An understanding of its spectral characteristics is crucial for its identification, quality control, and for monitoring reactions in which it is a reactant or product.

This document details the expected vibrational modes of this compound, presents a summary of its characteristic IR absorption peaks in a structured format, provides a detailed experimental protocol for acquiring the spectrum, and includes a visual representation of the relationship between the molecule's structure and its IR spectrum.

Data Presentation: Predicted Infrared Absorption Data

While an experimental spectrum for this compound is not publicly available in spectral databases, a reliable prediction of its key absorption bands can be made by analyzing the known characteristic frequencies of its functional groups and comparing them with the spectra of structurally similar compounds like cyclohexene (B86901).[1] The expected characteristic IR absorption peaks for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3050 - 3010 | Medium | =C-H Stretch | Vinylic C-H |

| ~2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (in CH₂) |

| ~1650 - 1630 | Medium | C=C Stretch | Carbon-Carbon Double Bond |

| ~1450 - 1430 | Medium | CH₂ Scissoring (Bending) | Cyclohexane Ring |

| ~1300 - 1150 | Medium-Weak | C-H Wagging (-CH₂X) | Carbon adjacent to Bromine |

| ~680 - 515 | Strong-Medium | C-Br Stretch | Vinylic C-Br |

Experimental Protocols: Acquiring the Infrared Spectrum

The following protocol outlines a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a liquid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR-FTIR is a widely used method for liquid samples due to its simplicity and the minimal sample preparation required.[2][3]

Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[2]

-

Sample of this compound.

-

Pasteur pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).[2]

-

Lint-free wipes.[2]

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.[2]

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This will account for any absorbance from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.[4]

-

Ensure the ATR crystal surface is clean and dry.[4]

-

Initiate the background scan according to the spectrometer's software instructions.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface.[4]

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.

-

To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added.[2]

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum of the compound.[2]

-

Perform any necessary data processing, such as baseline correction.

-

Analyze the spectrum by identifying the characteristic absorption peaks and assigning them to the corresponding vibrational modes of the molecule.

-

-

Cleaning:

Mandatory Visualization: Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the key functional groups within the this compound molecule and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation of functional groups in this compound with their IR absorption regions.

References

- 1. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

Unveiling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-bromo-1-cyclohexene, a halogenated cyclic alkene of interest in various chemical and pharmaceutical research domains. This document outlines the compound's characteristic fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents a logical workflow for its identification.

Core Principles of this compound Mass Spectrometry

Electron ionization mass spectrometry of this compound (C₆H₉Br) provides a reproducible fragmentation pattern that serves as a unique molecular fingerprint. The presence of a bromine atom, with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, results in characteristic isotopic peak clusters for bromine-containing fragments.

The mass spectrum is dominated by several key fragmentation pathways that are crucial for its identification. These include the observation of the molecular ion, the loss of the bromine radical, and the elimination of a hydrogen bromide (HBr) molecule.

Data Presentation: Mass Spectral Data of this compound

The following table summarizes the principal mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectrum of this compound. This data is representative of the expected fragmentation pattern based on established principles for brominated hydrocarbons.

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 160/162 | [C₆H₉Br]⁺• (Molecular Ion) | Moderate | Isotopic cluster due to ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. |

| 81 | [C₆H₉]⁺ | High | Base peak resulting from the loss of the bromine radical (•Br). |

| 80 | [C₆H₈]⁺• | Moderate | Resulting from the elimination of hydrogen bromide (HBr).[1] |

| 79 | [C₆H₇]⁺ | Moderate | Further fragmentation of the cyclohexenyl cation. |

| 53 | [C₄H₅]⁺ | Moderate | Common fragment in cyclic systems. |

Experimental Protocols: GC-MS Analysis of this compound

This section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

Samples for GC-MS analysis should be prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.[2] To avoid contamination and damage to the instrument, ensure that the sample is free of particulate matter by centrifugation or filtration.[2] A typical sample concentration for GC-MS analysis is approximately 10 µg/mL.[3]

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating volatile organic compounds.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[4]

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Visualizations: Workflows and Fragmentation Pathways

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of a volatile organic compound like this compound using GC-MS.

Caption: A typical experimental workflow for the identification of volatile organic compounds using GC-MS.

Fragmentation Pathway of this compound

This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

The Reactivity of 1-Bromo-1-cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylic halides, such as 1-bromo-1-cyclohexene, represent a unique class of organohalides with distinct reactivity profiles that set them apart from their alkyl and aryl counterparts. This technical guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its participation in key organic transformations relevant to pharmaceutical and materials science research. We delve into its general inertness towards classical nucleophilic substitution reactions and explore its utility in palladium-catalyzed cross-coupling reactions, organometallic intermediate formation, and elimination reactions. This document aims to serve as a core reference for researchers, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this compound in synthesis.

Introduction: The Unique Nature of Vinylic Halides

Vinylic halides are characterized by a halogen atom directly attached to an sp²-hybridized carbon of an alkene. This structural feature is central to their chemical behavior. The carbon-bromine bond in this compound exhibits partial double bond character due to resonance, making it stronger and shorter than the C-Br bond in a corresponding alkyl halide. Consequently, vinylic halides like this compound are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. The instability of the resulting vinylic carbocation disfavors the SN1 pathway, while the steric hindrance and electronic repulsion of the pi system impede the backside attack required for an SN2 mechanism.[1][2][3][4]

However, the reactivity of this compound is not limited to inertness. It serves as a valuable precursor in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are the focus of this guide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and vinylic halides like this compound are excellent substrates for these transformations. These reactions provide a powerful means to introduce a wide array of substituents at the vinylic position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[1][5][6] For this compound, this reaction allows for the synthesis of substituted cyclohexenes, such as 1-phenyl-1-cyclohexene.

Quantitative Data for Suzuki-Miyaura Coupling of Vinylic Bromides

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Arylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | ~80 |

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinylic Bromide

-

In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine the vinylic bromide (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).

-

Add toluene (10 mL) and water (1 mL) to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.[7]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[8][9] This reaction is a powerful tool for the vinylation of alkenes and can be applied to this compound to introduce various substituents.

Experimental Protocol: Heck Reaction of a Vinylic Bromide with Styrene (B11656)

-

In a sealed tube, combine the vinylic bromide (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

-

Add anhydrous DMF (5 mL) and triethylamine (B128534) (2.0 eq).

-

Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][10][11] This reaction is highly valuable for the synthesis of enynes.

Quantitative Data for Sonogashira Coupling of Bromoalkynes

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Terminal Alkyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |

Note: This data is for a representative bromoalkyne system and serves as a guideline for reactions with this compound.[7]

Experimental Protocol: Sonogashira Coupling of a Vinylic Bromide

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

-

Add the vinylic bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.

-

Add DMF (10 mL) and triethylamine (5 mL) via syringe.

-

The reaction mixture is stirred and heated to 100 °C for 3 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

Formation of Organometallic Intermediates

This compound can be converted into valuable organometallic reagents, which can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.

Grignard Reagent Formation

Vinylic halides can react with magnesium metal to form Grignard reagents.[12] The resulting 1-cyclohexenylmagnesium bromide is a potent nucleophile and a strong base.

Experimental Protocol: Preparation of a Vinylic Grignard Reagent

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the apparatus under a stream of inert gas.

-

Place magnesium turnings (1.2 eq.) in the flask and add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of this compound (1.0 eq.) in anhydrous ether/THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and disappearance of the iodine color).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours. The resulting grey-black solution is the Grignard reagent and should be used immediately.[2][13]

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds. This reaction is typically very fast, even at low temperatures, and proceeds with retention of configuration for vinylic halides.[2][14] Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in the formation of 1-cyclohexyllithium.

Experimental Protocol: Lithium-Halogen Exchange

-

To a solution of the vinylic bromide (1.0 eq) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

The resulting organolithium reagent can then be quenched with an appropriate electrophile.[15][16]

Elimination Reactions

Vinylic halides can undergo elimination reactions, typically requiring a strong base, to form alkynes.[17][18] Dehydrobromination of this compound can lead to the formation of the highly reactive intermediate, cyclohexyne, which can then be trapped by a suitable diene in a Diels-Alder reaction.

Reaction Conditions for Dehydrobromination

Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in a suitable solvent are typically required to effect the elimination of HBr from this compound. The reaction of 1-bromo-1-methylcyclohexane (B3058953) with alcoholic KOH is known to yield 1-methylcyclohexene.[18][19]

Conclusion

This compound, while largely unreactive to classical nucleophilic substitution, is a versatile and valuable building block in modern organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, as well as form reactive organometallic intermediates, allows for the construction of complex molecular architectures. This guide has provided an overview of its key reactions, along with representative experimental protocols and data to aid researchers in the effective utilization of this important synthetic intermediate. Further exploration into the substrate scope and optimization of reaction conditions for specific applications will continue to expand the utility of this compound in the development of novel pharmaceuticals and advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. google.com [google.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. brainly.in [brainly.in]

Navigating the Unconventional Reactivity of 1-Bromo-1-cyclohexene: A Technical Guide to Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 1-bromo-1-cyclohexene. As a vinylic halide, this compound exhibits unique reactivity that deviates significantly from saturated alkyl halides. Direct nucleophilic substitution pathways are generally disfavored, necessitating alternative synthetic strategies. This document details the mechanistic underpinnings of its reactivity, presents quantitative data for key transformations, provides detailed experimental protocols, and illustrates the relevant chemical pathways.

The Challenge of Direct Nucleophilic Substitution on a Vinylic Halide

Nucleophilic substitution reactions involving the replacement of the bromine atom in this compound are generally disfavored.[1] The reactivity of vinylic halides in such reactions is considerably lower than that of their saturated alkyl halide counterparts. This reluctance is rooted in the electronic and steric properties of the molecule.

SN2 Mechanism: A direct bimolecular (SN2) attack is hindered for several reasons. The incoming nucleophile would need to approach the carbon atom from the backside, which is obstructed by the electron cloud of the double bond and the cyclohexene (B86901) ring itself. This leads to significant steric hindrance and electrostatic repulsion.

SN1 Mechanism: The unimolecular (SN1) pathway is equally unfavorable due to the high instability of the resulting vinylic carbocation. The positive charge would reside on an sp-hybridized carbon, which is highly unstable and energetically costly to form.

Caption: Unfavorable SN1 and SN2 pathways for this compound.

Palladium-Catalyzed Cross-Coupling: The Gateway to Substitution

The most effective methods for achieving nucleophilic substitution on this compound are palladium-catalyzed cross-coupling reactions. These reactions proceed through a different mechanistic manifold, avoiding the formation of unstable intermediates and allowing for the creation of new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and styrenyl-type compounds.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Arylboronic Acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene (B28343) / H₂O | 100 | 12 | ~80 |

Note: Data is representative for analogous bromoalkene systems and provides an estimate for the reactivity of this compound.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).[2]

-

Solvent Addition: Add toluene (10 mL) and water (1 mL) to the flask.[2]

-

Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.[2]

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer with water and then brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, yielding 1-(alkynyl)cyclohexenes, which are valuable synthetic intermediates.

Quantitative Data for Sonogashira Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Triethylamine (B128534) | THF | 65 | 6 | ~90 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Diisopropylamine | Toluene | 70 | 10 | ~85 |

| 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (1) | Piperidine | DMF | 80 | 8 | ~92 |

Note: The data in this table are illustrative and based on general procedures for Sonogashira reactions.[3]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (CuI, 1 mol%).[3]

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.[3]

-

Reagent Addition: Add anhydrous triethylamine (as both solvent and base) and any co-solvent (e.g., THF) via syringe. Add this compound (1.0 eq) to the stirred solution, followed by the dropwise addition of the terminal alkyne (1.2 eq).[3]

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)cyclohexene.[3]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of this compound with an alkene, such as an acrylate (B77674) or styrene (B11656), in the presence of a base. This reaction is a powerful tool for the vinylation of the cyclohexene ring.

Quantitative Data for Heck Reaction

| Coupling Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (3) | Triethylamine | DMF | 120 | 24 | Moderate to High |

| Methyl Acrylate | Pd(OAc)₂ (2) | NaHCO₃ | DMF | 140 | 4 | 60-70 |

Note: Data is representative for analogous systems.[4][5]

Experimental Protocol: Heck Reaction of this compound with Styrene

-

Reaction Setup: In a sealed tube, add this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (3 mol%), and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine (6 mol%).[4]

-

Reagent Addition: Add anhydrous DMF (as solvent) and triethylamine (2.0 eq) as the base.[4]

-

Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction by TLC or GC-MS.[4]

-

Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 20 mL).[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[4]

Competing Pathway: Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction (dehydrohalogenation) to form a cyclohexadiene. This E2 (elimination, bimolecular) mechanism is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion leaves simultaneously.

The regioselectivity of the elimination is influenced by the steric bulk of the base.

-

Zaitsev's Rule: With a small, non-hindered base like sodium ethoxide, the more substituted and thermodynamically more stable diene is typically the major product.

-

Hofmann's Rule: A bulky, sterically hindered base, such as potassium tert-butoxide, will preferentially abstract the more sterically accessible proton, leading to the less substituted diene as the major product.[6]

Caption: The E2 elimination pathway of this compound.

Experimental Protocol: E2 Elimination with Potassium tert-Butoxide

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in an anhydrous solvent like tert-butanol.

-

Substrate Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC or GC.

-

Work-up: Cool the mixture and carefully quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by fractional distillation.

Summary and Outlook

The chemistry of this compound is a compelling example of how the electronic environment of a substrate dictates its reactivity. While classical SN1 and SN2 nucleophilic substitutions are largely unsuccessful, modern palladium-catalyzed cross-coupling reactions provide robust and high-yielding pathways to achieve the formal substitution of the vinylic bromide. The Suzuki-Miyaura, Sonogashira, and Heck reactions offer versatile methods to form new carbon-carbon bonds, enabling the synthesis of a wide array of substituted cyclohexene derivatives. Concurrently, elimination reactions present a competing pathway, particularly with strong bases, leading to the formation of cyclohexadienes. A thorough understanding of these competing and alternative reaction pathways is crucial for the effective utilization of this compound as a building block in the synthesis of complex molecules for research, drug discovery, and materials science.

Caption: Decision workflow for the reactivity of this compound.

References

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the elimination reactions of 1-bromo-1-cyclohexene. This vinyl halide serves as a key substrate for the synthesis of important cyclic dienes, which are valuable intermediates in the development of novel therapeutics and complex organic molecules. This document details the mechanistic pathways, regioselectivity, and stereochemical considerations that govern these reactions, offering a valuable resource for professionals in the fields of organic synthesis and medicinal chemistry.

Core Concepts: Mechanistic Pathways and Regioselectivity

The elimination of hydrogen bromide (HBr) from this compound, a dehydrobromination reaction, primarily proceeds through two distinct mechanisms: the unimolecular elimination (E1) and the bimolecular elimination (E2). The operative mechanism is largely dictated by the reaction conditions, particularly the strength of the base and the nature of the solvent.

The principal product of this elimination is 1,3-cyclohexadiene (B119728), a conjugated diene that is a versatile building block in organic synthesis. However, under certain conditions, the formation of the highly reactive and transient intermediate, cyclohexyne, can also be proposed, although its direct isolation is challenging.

E2 Mechanism: This is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. For the E2 reaction to occur in a cyclohexane (B81311) system, a specific stereochemical arrangement is required: the abstracted proton and the leaving group (bromine) must be in an anti-periplanar orientation. In the context of this compound, this geometric constraint influences which protons are accessible for abstraction by the base.

E1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a vinylic carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the double bond. The formation of a vinylic carbocation is generally energetically unfavorable, making the E1 pathway less common for vinylic halides compared to their saturated counterparts. However, under appropriate conditions, such as in a polar, protic solvent with a non-basic nucleophile, it can be a competing pathway.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The regioselectivity of the elimination reaction, which determines the position of the newly formed double bond, is a critical consideration. The outcome is generally governed by the steric bulk of the base employed.

-

Zaitsev's Rule: With a small, unhindered base such as sodium ethoxide or sodium methoxide, the reaction typically follows Zaitsev's rule, leading to the formation of the more substituted and thermodynamically more stable alkene as the major product. In the case of a substituted this compound, this would favor the formation of the more substituted diene.

-

Hofmann's Rule: Conversely, when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the reaction often favors the formation of the less substituted alkene, known as the Hofmann product. The bulky base preferentially abstracts the more sterically accessible proton, which is often on the less substituted carbon.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the elimination reactions of 1-bromo-cyclohexene derivatives under various conditions. It is important to note that specific yield and product ratio data for this compound itself is sparse in the readily available literature; therefore, data from closely related analogs are presented to provide valuable insights into the expected outcomes.

| Substrate | Base | Solvent | Temperature (°C) | Major Product(s) | Total Yield (%) | Reference |

| 1,2-Dibromocyclohexane (B1204518) | Sodium Hydride (NaH) | Triethylene glycol dimethyl ether / Isopropyl alcohol | Reflux | 1,3-Cyclohexadiene | 70 | [1] |

| 1-Bromo-1-methylcyclohexane | Potassium tert-butoxide (KOtBu) | tert-Butanol | 80 | Methylenecyclohexane (91%), 1-Methylcyclohexene (9%) | 94 |

Experimental Protocols

Detailed methodologies for key elimination reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the dehydrobromination of this compound.

Protocol 1: Synthesis of 1,3-Cyclohexadiene from 1,2-Dibromocyclohexane via Double Dehydrobromination

This protocol describes the synthesis of 1,3-cyclohexadiene from a readily available precursor, 1,2-dibromocyclohexane, through a double elimination reaction.[1]

Materials:

-

1,2-Dibromocyclohexane

-

Sodium hydride (NaH) in mineral oil suspension

-

Triethylene glycol dimethyl ether

-

Isopropyl alcohol

-

Anhydrous magnesium sulfate

-

Nitrogen gas

-

Dry ice-isopropyl alcohol bath

Equipment:

-

3-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Apparatus for simple vacuum distillation

-

Heating mantle

-

Separatory funnel

-

Manometer

Procedure:

-

A 3-L three-necked, round-bottomed flask is fitted with a mechanical stirrer and set up for simple vacuum distillation.

-

To the flask are added 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol.

-

Mechanical stirring is initiated, and 53.5 g (2.23 moles) of sodium hydride in a mineral oil suspension is added in small portions.

-

After the addition of sodium hydride is complete, 242 g (1.0 mole) of 1,2-dibromocyclohexane is added dropwise over a period of 2 hours.

-

During the addition, the reaction mixture is heated to maintain a steady distillation of the product. The pressure is maintained at 130–170 mm.

-

The distillation is continued until all the product has been collected. This process typically takes about 1 hour under a rapid flow of nitrogen.

-

The distillate is collected in a receiver cooled in a dry ice-isopropyl alcohol bath.

-

The collected distillate is washed four times with 200-ml portions of water.

-

The organic layer is separated and dried with anhydrous magnesium sulfate.

-

The final product, 1,3-cyclohexadiene, is obtained with a yield of 56 g (70%). Further purification can be achieved by simple distillation at atmospheric pressure under nitrogen (b.p. 78–80°).

Mandatory Visualizations

Reaction Pathway: E2 Elimination of this compound

Caption: E2 elimination mechanism of this compound.

Experimental Workflow: Synthesis of 1,3-Cyclohexadiene

Caption: Experimental workflow for the synthesis of 1,3-cyclohexadiene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-1-cyclohexene (CAS: 2044-08-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2044-08-8), a halogenated cycloalkene. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. This document details its chemical and physical properties, spectroscopic profile, synthesis protocols, and key reactivity. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental procedures and graphical representations of synthetic pathways and reaction workflows to support laboratory applications.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₉Br, is classified as a vinylic halide.[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp²-hybridized carbons.[1] This structural arrangement dictates its chemical behavior in substitution and elimination reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 2044-08-8 | - | [2][3][4][5] |

| Molecular Formula | C₆H₉Br | - | [1][2][3][5] |

| Molecular Weight | 161.04 | g/mol | [2][3][5] |

| Density | 1.436 | g/cm³ | [3] |

| Boiling Point | 165.2 | °C (at 760 mmHg) | [3] |

| Flash Point | 58.2 | °C | [3] |

| Refractive Index | 1.537 | - | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.839 | - | [2][3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 66.45 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -19.87 | kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 37.08 | kJ/mol | [2] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the vinylic proton adjacent to the bromine atom is the most deshielded, appearing at a higher chemical shift.[1] The proximity to the electronegative bromine and the double bond influences the chemical shifts of all protons in the molecule.[1]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data for this compound is available and can be used for molecular weight confirmation and fragmentation analysis.[3][5][6][7][8]

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for C=C stretching (around 1590-1680 cm⁻¹) and sp² C-H stretching (around 3000 cm⁻¹).[9] The C-Br bond does not typically show a strong, characteristic absorption.[9]

Synthesis of this compound

This compound can be prepared through various synthetic routes. One common method involves the elimination of hydrogen bromide from a dibromocycloalkane, which can be synthesized from cyclohexene (B86901).[1]

Caption: Synthesis of this compound from Cyclohexene.

Experimental Protocol: Synthesis via Bromination-Elimination

This protocol outlines a two-step process starting from cyclohexene.

Step 1: Synthesis of trans-1,2-Dibromocyclohexane (B146542)

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in a suitable organic solvent like dichloromethane.[10] The reaction should be performed in a fume hood.

-

Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the flask with continuous stirring.[10] The characteristic red-brown color of bromine will disappear as it reacts with the alkene.[11][12]

-

Work-up : Once the addition is complete and the color has faded, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-1,2-dibromocyclohexane.

Step 2: Elimination to form this compound

-

Reaction Setup : Place the crude trans-1,2-dibromocyclohexane in a round-bottom flask with a suitable base, such as potassium hydroxide, dissolved in ethanol.[13]

-

Elimination : Heat the mixture to reflux for a specified time to induce E2 elimination.[13] Monitor the reaction progress using TLC or GC.

-

Work-up : After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine.[13]

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to obtain pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1] It is a versatile building block for introducing a cyclohexenyl moiety into larger molecules. The bromine atom can be substituted or used in cross-coupling reactions, while the double bond can undergo various addition reactions.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement |

| Pictogram | GHS07 (Exclamation Mark)[14] |

| Signal Word | Warning[14][15] |

| Hazard Statements | H315: Causes skin irritation.[14][15][16] H319: Causes serious eye irritation.[14][15][16] H335: May cause respiratory irritation.[15][16] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.[15] P264: Wash skin thoroughly after handling.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[15] P501: Dispose of contents/container to an approved waste disposal plant.[15] |

Handling and Storage:

-

Use only in a well-ventilated area or outdoors.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Store in a cool, well-ventilated place, keeping the container tightly closed.[15]

-

Keep away from heat, sparks, and open flames.[17]

Disposal:

-

Dispose of the substance and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

References

- 1. This compound | 2044-08-8 | Benchchem [benchchem.com]

- 2. Cyclohexene, 1-bromo- (CAS 2044-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cyclohexene, 1-bromo- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. rsc.org [rsc.org]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. This compound 96% | CAS: 2044-08-8 | AChemBlock [achemblock.com]

- 15. aksci.com [aksci.com]

- 16. 1-Bromo-1-methylcyclohexane | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

A Technical Overview of 1-Bromo-1-cyclohexene for Researchers